molecular formula C15H22N2O B14522658 N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 62642-84-6

N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine

Cat. No.: B14522658
CAS No.: 62642-84-6
M. Wt: 246.35 g/mol
InChI Key: GOISKFZYPAFGGT-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine: is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Properties

CAS No.

62642-84-6

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine

InChI

InChI=1S/C15H22N2O/c1-5-12-6-8-13(9-7-12)16-14-17-15(3,4)10-11(2)18-14/h6-9,11H,5,10H2,1-4H3,(H,16,17)

InChI Key

GOISKFZYPAFGGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(CC(O2)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with a suitable oxazine precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
  • N-(4-Phenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
  • N-(4-Isopropylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine

Comparison: N-(4-Ethylphenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity and bioactivity profiles, making it valuable for specific applications .

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